(Z)-N-(4-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide
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Overview
Description
“(Z)-N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)benzimidamide” is a chemical compound with the molecular formula C19H16N2O3S . It’s a benzimidamide derivative, which is a class of compounds containing a benzimidazole moiety, which is a bicyclic compound made up of a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on its molecular formula, C19H16N2O3S. It would contain a benzimidazole moiety along with a phenylsulfonyl group and a hydroxyphenyl group .Scientific Research Applications
Enzyme Activity
The compound is involved in the catalysis of the reaction: (Z)- (4-hydroxyphenyl)acetaldehyde oxime + H+ + NADPH + O2 = (S)-4-hydroxymandelonitrile + 2 H2O + NADP+. This reaction is associated with the 4-hydroxyphenylacetaldehyde oxime monooxygenase activity .
Optical Sensor
The compound has been used in the preparation of a highly specific and sensitive mercury ion (Hg2+) optical sensor (optode). The optode was prepared by recently synthesized nanocomposites, based on 5,10,15,20-tetrakis (4-hydroxyphenyl)porphyrin (THPP) and graphene oxide nanosheets .
Mercury Ion Detection
The aforementioned optical sensor exhibits a linear range of 6.0 × 10 −9 to 6.0 × 10 −5 mol L −1 Hg ( II) with a detection limit of 3.2 × 10 −9 mol L −1 and a response time of ∼210 s. It manifests advantages of low detection limit, fast response time, wide dynamic range, good reversibility, high reproducibility and also remarkable selectivity regarding the number of transition metals ions .
Nanocomposite Preparation
The compound has been used in the synthesis of nanocomposites, based on 5,10,15,20-tetrakis (4-hydroxyphenyl)porphyrin (THPP) and graphene oxide nanosheets. In this nanocomposite, porphyrin was stabilized on the graphene oxide nanosheets .
Water Sample Analysis
The optical sensor prepared using this compound was applied for determining Hg ( II) ions in water samples .
Research Use
The compound is used for research purposes, particularly in the field of chemistry .
Mechanism of Action
Target of Action
The primary target of (Z)-N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)benzimidamide is the enzyme 4-hydroxyphenylacetaldehyde oxime monooxygenase . This enzyme plays a crucial role in the catalysis of specific biochemical reactions .
Mode of Action
(Z)-N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)benzimidamide interacts with its target enzyme, 4-hydroxyphenylacetaldehyde oxime monooxygenase, to catalyze the reaction: (Z)- (4-hydroxyphenyl)acetaldehyde oxime + H+ + NADPH + O2 = (S)-4-hydroxymandelonitrile + 2 H2O + NADP+ . This interaction results in changes to the enzyme’s activity, influencing the rate and direction of the reaction .
Biochemical Pathways
The compound affects the biochemical pathway involving the 4-hydroxyphenylacetaldehyde oxime monooxygenase enzyme . The downstream effects of this interaction include the production of (S)-4-hydroxymandelonitrile, water, and NADP+ .
Result of Action
The molecular and cellular effects of (Z)-N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)benzimidamide’s action include the alteration of enzyme activity and the production of specific biochemical products . These changes can influence various biological processes and pathways.
properties
IUPAC Name |
N'-(benzenesulfonyl)-N-(4-hydroxyphenyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-17-13-11-16(12-14-17)20-19(15-7-3-1-4-8-15)21-25(23,24)18-9-5-2-6-10-18/h1-14,22H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDONTALRFFJUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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